3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one
CAS No.: 479077-09-3
Cat. No.: VC2447552
Molecular Formula: C20H16N2O3
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 479077-09-3 |
|---|---|
| Molecular Formula | C20H16N2O3 |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | 3-(2-methoxyphenyl)-5-methyl-6-phenyl-[1,2]oxazolo[4,5-c]pyridin-4-one |
| Standard InChI | InChI=1S/C20H16N2O3/c1-22-15(13-8-4-3-5-9-13)12-17-18(20(22)23)19(21-25-17)14-10-6-7-11-16(14)24-2/h3-12H,1-2H3 |
| Standard InChI Key | TXQAGCNICLXMCM-UHFFFAOYSA-N |
| SMILES | CN1C(=CC2=C(C1=O)C(=NO2)C3=CC=CC=C3OC)C4=CC=CC=C4 |
| Canonical SMILES | CN1C(=CC2=C(C1=O)C(=NO2)C3=CC=CC=C3OC)C4=CC=CC=C4 |
Introduction
Chemical Structure and Properties
Molecular Structure and Composition
3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one possesses a complex heterocyclic structure with the molecular formula C₂₀H₁₆N₂O₃ and a calculated molecular weight of approximately 332.36 g/mol. The compound features an isoxazolo[4,5-c]pyridine core, which is a bicyclic system formed by the fusion of isoxazole and pyridine rings. The key structural components include:
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A 2-methoxyphenyl substituent at position 3 of the isoxazole ring
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A methyl group attached to the nitrogen at position 5
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A phenyl group at position 6 of the pyridine ring
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A carbonyl (C=O) group at position 4, forming part of the lactam functionality
Physical and Chemical Properties
Based on its structural features and comparison with similar compounds, 3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one likely exhibits the following properties:
| Property | Predicted Value/Characteristic |
|---|---|
| Physical state | Crystalline solid |
| Color | White to off-white |
| Melting point | Approximately 180-220°C (estimated) |
| Solubility | Poorly soluble in water; soluble in organic solvents (DMSO, chloroform, dichloromethane) |
| Partition coefficient (LogP) | Approximately 3.5-4.2 (estimated) |
| Topological polar surface area | Approximately 62.2 Ų (estimated) |
| Hydrogen bond acceptors | 4 (N and O atoms) |
| Hydrogen bond donors | 0 |
| Rotatable bonds | 3 |
The compound's moderately high lipophilicity (LogP) suggests potential ability to cross biological membranes, including the blood-brain barrier, which may be relevant for central nervous system applications.
Synthesis and Characterization
Approach Based on 4-Propargylaminoisoxazoles
Drawing from the methodology described by Fukuhara et al., a promising synthetic route could involve the use of 4-propargylaminoisoxazoles as key intermediates . This approach would likely entail:
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Synthesis of an appropriate 3-(2-methoxyphenyl)isoxazole precursor
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Introduction of a propargylamino group at position 4
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Gold(I)-catalyzed cyclization to form the isoxazolopyridine scaffold
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Installation of the phenyl group at position 6 and methylation of the nitrogen at position 5
This approach has been demonstrated to be effective for the synthesis of various isoxazolopyridine derivatives and could potentially be adapted for our target compound.
Alternative Approach Based on Isoxazole Carboxamides
Another potential route, inspired by the synthesis of 3-(3-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one (compound 18) described in the literature , could involve:
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Preparation of ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate
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Conversion to 3-(2-methoxyphenyl)-N,5-dimethylisoxazole-4-carboxamide via reaction with methylamine
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Introduction of a phenacyl group through appropriate reactions
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Cyclization under acidic conditions (e.g., p-toluenesulfonic acid in toluene) to form the isoxazolopyridine core
This approach would likely yield the target compound as a solid material that could be purified by recrystallization or column chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (400 MHz, CDCl₃) characteristics:
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Methoxy protons: singlet at approximately δ 3.80-3.90 ppm (3H)
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N-methyl protons: singlet at approximately δ 2.50-2.70 ppm (3H)
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Aromatic protons of 2-methoxyphenyl group: complex multiplets in the range δ 6.90-7.50 ppm (4H)
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Aromatic protons of phenyl group: complex multiplets in the range δ 7.30-7.60 ppm (5H)
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Possible characteristic splitting patterns for the 2-methoxyphenyl group due to the ortho-positioned methoxy substituent
Predicted ¹³C NMR characteristics:
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Methoxy carbon: approximately δ 55-56 ppm
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N-methyl carbon: approximately δ 25-30 ppm
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Carbonyl carbon: approximately δ 160-165 ppm
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Aromatic and heterocyclic carbons: multiple signals in the range δ 110-160 ppm
Mass Spectrometry
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Molecular ion peak [M]⁺ at m/z 332, corresponding to the molecular formula C₂₀H₁₆N₂O₃
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Potential fragment ions including [M-CH₃]⁺, [M-OCH₃]⁺, and various cleavage products of the heterocyclic system
Infrared Spectroscopy
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C=O stretching vibration: approximately 1650-1680 cm⁻¹
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C-O-C stretching (methoxy group): approximately 1230-1270 cm⁻¹ and 1020-1075 cm⁻¹
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Aromatic C=C stretching: approximately 1450-1600 cm⁻¹
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C-H stretching (aromatic and aliphatic): approximately 2800-3100 cm⁻¹
Purification and Analysis Methods
Purification of 3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one would likely involve:
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Column chromatography using silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate mixtures)
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Recrystallization from suitable solvents (e.g., ethanol, methanol, or ethyl acetate)
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Analytical thin-layer chromatography (TLC) for monitoring reaction progress and purity assessment
Analysis methods for confirming purity would include:
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High-performance liquid chromatography (HPLC)
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Elemental analysis for C, H, N content
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Melting point determination
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NMR spectroscopy (¹H and ¹³C)
It is important to emphasize that these potential activities are speculative and would require experimental verification through appropriate biological assays.
Drug-Like Properties Assessment
The "drug-likeness" of 3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one can be evaluated according to Lipinski's Rule of Five and related parameters:
| Parameter | Value for Target Compound | Lipinski's Criterion | Compliance |
|---|---|---|---|
| Molecular weight | 332.36 g/mol | <500 g/mol | Yes |
| Calculated LogP | ~3.5-4.2 (estimated) | ≤5 | Yes |
| Hydrogen bond donors | 0 | ≤5 | Yes |
| Hydrogen bond acceptors | 4 | ≤10 | Yes |
| Rotatable bonds | 3 | ≤10 (Veber rule) | Yes |
| Topological polar surface area | ~62.2 Ų (estimated) | ≤140 Ų (Veber rule) | Yes |
Research Status and Future Directions
Current State of Research
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Studies on isoxazolopyridines as modulators of metabotropic glutamate receptors (mGluRs), which may have implications for neurological and psychiatric disorders
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Development of synthetic methodologies for isoxazolopyridines, including gold(I)-catalyzed cyclization approaches
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Investigations of heterocyclic compounds as pharmacological agents for various therapeutic applications
These research areas provide a foundation for future investigations specifically targeting 3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one.
Challenges and Limitations
Several challenges and limitations may affect research on 3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one:
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Synthetic complexity: The multistep synthesis required for isoxazolopyridines may present challenges in terms of yield, purity, and scalability
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Limited precedent: The relative scarcity of direct research on this specific compound necessitates extrapolation from related structures
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Potential stability issues: The complex heterocyclic structure may be susceptible to degradation under certain conditions
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Biological target identification: Determining the specific biological targets and mechanisms of action may require extensive screening efforts
Addressing these challenges will be essential for advancing research on this compound and realizing its potential applications.
Future Research Opportunities
Several promising avenues for future research on 3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one include:
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Optimization of synthetic routes to improve yield, purity, and scalability
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Comprehensive structural characterization using advanced spectroscopic and crystallographic techniques
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Systematic biological screening to identify specific targets and activities
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Structure-activity relationship (SAR) studies through the synthesis and evaluation of structural analogs
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Computational modeling to predict binding interactions with potential biological targets
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Investigation of potential applications in medicinal chemistry, particularly in neuropharmacology
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Exploration of physicochemical properties relevant to drug formulation and delivery
These research directions would contribute to a more comprehensive understanding of 3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one and its potential value in various applications.
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